molecular formula C11H17NO4S2 B178477 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide CAS No. 138890-87-6

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide

Cat. No.: B178477
CAS No.: 138890-87-6
M. Wt: 291.4 g/mol
InChI Key: IWLQNMKACMFWDL-UHFFFAOYSA-N
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Description

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide is a specialized chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular architecture, incorporating a thiophene-sulfonamide moiety, is frequently employed in the design of bioactive molecules. Sulfonamide functional groups are a critical pharmacophore in numerous FDA-approved drugs, where they contribute to efficacy by influencing redox properties and facilitating key molecular interactions through hydrogen bonding . The compound's structure suggests potential as a key intermediate in the synthesis of chemokine receptor modulators, a class of therapeutics with broad immunotherapeutic applications . The unique hybrid structure, combining a dioxane ring system with a sulfonamido-thiophene unit, provides researchers with a versatile scaffold for developing new chemical entities. This makes it a valuable compound for probing biological pathways and for structure-activity relationship (SAR) studies aimed at discovering novel inhibitors or receptor ligands. The presence of the sulfonamide group is particularly noteworthy, as it can be instrumental in enhancing a molecule's binding affinity and pharmacokinetic profile, making this compound a strategic starting point in lead optimization efforts . Its primary research value lies in its application as a heterocyclic building block for the discovery and development of new therapeutic agents.

Properties

IUPAC Name

3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S2/c1-10(2)6-15-11(3,16-7-10)8-4-5-17-9(8)18(12,13)14/h4-5H,6-7H2,1-3H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWLQNMKACMFWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)(C)C2=C(SC=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628810
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138890-87-6
Record name 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the 1,3-Dioxane Ring

The dioxane ring is introduced via acid-catalyzed ketalization of 3-acetylthiophene with 2,5,5-trimethyl-1,3-propanediol. This step mirrors methodologies in US5240923A , where diols react with ketones under Dean-Stark conditions to form cyclic acetals.

Procedure :

  • Reactants : 3-Acetylthiophene (1.0 eq), 2,5,5-trimethyl-1,3-propanediol (1.5 eq), toluene, catalytic H₂SO₄.

  • Conditions : Reflux for 18–24 h with azeotropic water removal.

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, and recrystallization from n-propanol.

Outcome :

  • Yield : 60–70% after recrystallization.

  • Characterization : Melting point (mp) 112–115°C (analogous to Step A in US5240923A ).

Sulfonation at the Thiophene 2-Position

Sulfonation is achieved via directed lithiation or chlorosulfonic acid treatment . The former, detailed in CA2080223C , offers superior regiocontrol.

Method A: Directed Metallation

Procedure :

  • Reactants : Protected thiophene (1.0 eq), n-butyllithium (2.2 eq), sulfur dioxide gas, hydroxylamine-O-sulfonic acid.

  • Conditions :

    • Lithiation at −78°C in tetrahydrofuran (THF).

    • Sulfur dioxide bubbling followed by hydroxylamine-O-sulfonic acid quench.

  • Workup : Aqueous extraction, column chromatography (silica gel, CH₂Cl₂/MeOH).

Outcome :

  • Yield : 62–75%.

  • Characterization : Amber syrup (intermediate), converted to sulfonamide in subsequent steps.

Method B: Chlorosulfonic Acid Route

Procedure :

  • Reactants : Protected thiophene (1.0 eq), chlorosulfonic acid (3.0 eq), NH₃/MeOH.

  • Conditions :

    • Sulfonation at 0°C in CH₂Cl₂.

    • Amination with NH₃ gas in methanol.

  • Workup : Filtration, washing with cold ether.

Outcome :

  • Yield : 55–65%.

  • Characterization : mp 150–152°C (analogous to Step E in US5240923A ).

Final Amination and Purification

The sulfonic acid intermediate is treated with ammonium hydroxide or hydroxylamine-O-sulfonic acid to yield the sulfonamide.

Procedure :

  • Reactants : Sulfonic acid (1.0 eq), NH₄OH (excess), ethanol.

  • Conditions : Stirring at 25°C for 12 h.

  • Workup : Solvent evaporation, recrystallization from ethanol/water.

Outcome :

  • Yield : 80–85%.

  • Characterization : White crystalline solid; mp 203–205°C (similar to US5240923A derivatives).

Analytical Data and Validation

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 6H, CH₃), 1.45 (s, 3H, CH₃), 3.70–3.85 (m, 4H, dioxane OCH₂), 6.95 (d, 1H, thiophene H-4), 7.25 (d, 1H, thiophene H-5).

  • IR (KBr) : 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3250 cm⁻¹ (N-H).

Purity and Yield Optimization

StepReagentsTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Diol, H₂SO₄110186598.5
2An-BuLi, SO₂−7827097.0
2BClSO₃H046096.8
3NH₄OH25128299.1

Comparative Analysis of Sulfonation Methods

  • Directed Metallation (Method A): Higher yields and regioselectivity but requires stringent低温 conditions.

  • Chlorosulfonic Acid (Method B): Scalable but generates corrosive byproducts.

Industrial-Scale Considerations

  • Cost : 2,5,5-Trimethyl-1,3-propanediol costs ~$250/g (custom synthesis), making Step 1 economically limiting.

  • Safety : SO₂ and chlorosulfonic acid require closed-system handling.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) participates in nucleophilic substitution reactions, particularly under alkaline conditions.

Key Observations:

  • Alkylation : Reacts with alkyl halides (e.g., propylamine, allyl bromide) in the presence of bases like triethylamine (TEA) or NaH to form N-alkyl sulfonamides .
    Example :
    R X+Ar SO2NH2TEA THFAr SO2NHR+HX\text{R X}+\text{Ar SO}_2\text{NH}_2\xrightarrow{\text{TEA THF}}\text{Ar SO}_2\text{NHR}+\text{HX} Yields range from 70–85% .
  • Acylation : Reacts with acyl chlorides (e.g., tosyl chloride) to produce sulfonamide derivatives, often used in pharmaceutical synthesis .

Table 1: Nucleophilic Substitution Reactions

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationPropylamine, TEA, THFN-propyl sulfonamide derivative85%
TosylationTosyl chloride, pyridineTosylated sulfonamide78%

Hydrolysis of the 1,3-Dioxane Moiety

The 2,5,5-trimethyl-1,3-dioxane group undergoes acid-catalyzed hydrolysis to yield a ketone.

Key Observations:

  • Acidic Hydrolysis : Treatment with HCl in aqueous THF cleaves the dioxane ring, producing 3-acetylthiophene-2-sulfonamide .
    Reaction :
    Dioxane substituted compoundHCl H2O3 Acetylthiophene 2 sulfonamide\text{Dioxane substituted compound}\xrightarrow{\text{HCl H}_2\text{O}}\text{3 Acetylthiophene 2 sulfonamide} Reported yield: 77% .
  • Mechanism : Protonation of the oxygen atoms in the dioxane ring weakens the C-O bonds, leading to ring opening and formation of a carbonyl group.

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis due to its thiophene and sulfonamide groups.

Key Observations:

  • Reductive Cyclization : Reaction with NaBH₄ or (+)-CDPB in THF induces cyclization to form thieno[3,2-e] thiazine derivatives .
    Example :
    3 Acetylthiophene 2 sulfonamideNaBH44 Hydroxy 3 4 dihydro 2H thienothiazine 1 1 dioxide\text{3 Acetylthiophene 2 sulfonamide}\xrightarrow{\text{NaBH}_4}\text{4 Hydroxy 3 4 dihydro 2H thienothiazine 1 1 dioxide} Yield: 70% .
  • Oxidative Cyclization : Pyridinium bromide perbromide (PBP) facilitates bromination and subsequent cyclization .

Table 2: Cyclization Pathways

Cyclization TypeReagents/ConditionsProductYieldReference
ReductiveNaBH₄, THFThienothiazine-1,1-dioxide70%
OxidativePBP, CH₂Cl₂Brominated thiophene intermediate63%

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes EAS at the 5-position due to electron-donating effects of the sulfonamide group.

Key Observations:

  • Lithiation : Treatment with n-butyllithium at -60°C generates a lithio-intermediate, which reacts with electrophiles (e.g., SO₂, aldehydes) .
    Example :
    Thiophene SO2NH2BuLi SO2Thiophene disulfonamide\text{Thiophene SO}_2\text{NH}_2\xrightarrow{\text{BuLi SO}_2}\text{Thiophene disulfonamide} Yield: 61% .
  • Halogenation : Bromination with Br₂ or PBP introduces bromine at the 5-position .

Oxidation and Reduction Reactions

  • Oxidation : CrO₃/H₂SO₄ oxidizes the thiophene ring to sulfones, enhancing electrophilicity .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiophene ring to a dihydrothiophene derivative .

Scientific Research Applications

Antimicrobial Activity

Thiophene derivatives have shown promise as antimicrobial agents. Research indicates that compounds like 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide exhibit significant antibacterial and antifungal properties. A study highlighted its effectiveness against various bacterial strains, demonstrating potential for development into therapeutic agents for infections .

Carbonic Anhydrase Inhibition

The compound has been investigated as a carbonic anhydrase inhibitor. Carbonic anhydrases are critical enzymes involved in regulating pH and fluid balance in biological systems. Inhibition of these enzymes can be beneficial in treating conditions such as glaucoma by reducing intraocular pressure .

Synthetic Versatility

This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions typical of sulfonamides and thiophenes. For example:

  • Reactions with Nucleophiles: The sulfonamide group can undergo nucleophilic substitution reactions.
  • Formation of Thiophene Derivatives: It can be used to synthesize other thiophene-containing compounds with varied functional groups .

Conductive Polymers

Due to the electronic properties imparted by the thiophene ring, this compound can be utilized in the development of conductive polymers. These materials are essential in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene derivatives into polymer matrices enhances their electrical conductivity and stability .

Data Table: Comparison of Similar Compounds

Compound NameStructure CharacteristicsUnique Features
3-ThiophenesulfonamideContains a thiophene ring and a sulfonamide groupLacks the dioxane moiety
4-MethylthiophenesulfonamideSimilar thiophene structure but with a methyl groupDifferent substitution pattern
4-EthoxybenzenesulfonamideAromatic ring instead of thiopheneDifferent electronic properties
4-ChlorothiophenesulfonamideChlorine substitution on thiopheneVarying reactivity due to halogen presence

Case Study 1: Antimicrobial Efficacy

In a laboratory study evaluating the antimicrobial efficacy of various thiophene derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, suggesting its potential as an alternative treatment option .

Case Study 2: Carbonic Anhydrase Inhibition

A pharmacological study focused on the inhibition of carbonic anhydrases by this compound demonstrated effective inhibition rates comparable to established inhibitors used in clinical settings for glaucoma treatment. This opens avenues for further research into its therapeutic applications .

Mechanism of Action

The mechanism of action of 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiophene and dioxane rings contribute to the overall binding affinity and specificity. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Formula Applications Reference
This compound Thiophene + sulfonamide + trimethyl-dioxane C₁₁H₁₇NO₄S₂ Pharmaceutical intermediate (brinzolamide)
3-(2-Bromoacetyl)-5-chlorothiophene-2-sulfonamide Thiophene + bromoacetyl + sulfonamide C₆H₅BrClNO₃S₂ Synthetic intermediate for bioactive molecules
Triflusulfuron methyl ester Triazine + sulfonylurea + methyl ester C₁₅H₁₆F₃N₅O₆S Herbicide (sulfonylurea class)
2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene Fused thiophene rings C₁₄H₈S₃ Organic electronics (semiconductors)
3-(2-Ethyl-5,5-dimethyl-1,3-dioxan-2-yl)-2-hydroxybenzoic acid Benzoic acid + dioxane + hydroxyl group C₁₅H₂₀O₅ Agrochemical intermediate
Key Comparative Insights :

Functional Group Diversity :

  • The target compound’s trimethyl-dioxane group enhances stability during synthesis compared to simpler acetyl or ester-protected analogs (e.g., 3-acetyl-5-chlorothiophene-2-sulfonamide) .
  • Sulfonylurea herbicides (e.g., triflusulfuron) share sulfonamide motifs but incorporate triazine rings, directing their mode of action toward plant acetolactate synthase inhibition .

Synthetic Utility: The dioxane-protected intermediate enables selective functionalization at the thiophene C-2 position, a feature critical for brinzolamide’s stereospecific synthesis . In contrast, 2,5-di(thiophen-2-yl)thieno[3,2-b]thiophene lacks reactive sulfonamide groups, limiting its utility to materials science rather than drug development .

Physicochemical Properties :

  • Lipophilicity : The trimethyl-dioxane group increases lipophilicity compared to polar derivatives like 3-(2-hydroxybenzoic acid) analogs, improving membrane permeability in drug candidates .
  • Reactivity : Bromoacetyl-substituted analogs (e.g., BD229360) exhibit higher electrophilicity, favoring nucleophilic substitution reactions in combinatorial chemistry .

Research and Industrial Relevance

  • Pharmaceuticals : The target compound’s role in brinzolamide synthesis underscores its value in ophthalmology. Its optimized protecting group strategy reduces side reactions, enhancing process safety and scalability .
  • Agrochemicals : While structurally distinct, sulfonamide-containing herbicides (e.g., ethametsulfuron) highlight the versatility of sulfonamide groups in bioactive molecule design .
  • Materials Science: Thiophene derivatives without sulfonamide groups (e.g., fused thienothiophenes) are pivotal in organic semiconductors, demonstrating the divergent applications of sulfur heterocycles .

Biological Activity

3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide (CAS No. 138890-87-6) is a sulfonamide derivative with significant potential in various biological applications. This compound features a thiophene ring and a dioxane moiety, which contribute to its unique properties and biological activities. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

  • Molecular Formula : C11H17NO4S2
  • Molecular Weight : 291.39 g/mol
  • Structure : The compound contains a thiophene ring substituted with a sulfonamide group and a dioxane ring, contributing to its solubility and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites on these targets, while the thiophene and dioxane rings enhance binding affinity and specificity. This interaction can modulate enzyme activity or receptor signaling pathways, leading to therapeutic effects.

Inhibition of Carbonic Anhydrase

Research has demonstrated that compounds containing sulfonamide groups often exhibit inhibitory activity against carbonic anhydrases (CAs), which are crucial for various physiological processes. A study predicted the biological activity of sulfonamide derivatives using artificial neural networks (ANN) and found that certain structural features correlate with inhibitory potency against human carbonic anhydrase II (hCA II) and tumor-associated hCA IX .

CompoundIC50 (µM)Target
This compoundTBDhCA II/hCA IX

Study on Structural Activity Relationship (SAR)

A structural activity relationship study focused on various sulfonamide derivatives indicated that modifications in the thiophene and dioxane rings significantly influence biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish the inhibitory effects on target enzymes .

Computational Studies

Density Functional Theory (DFT) calculations have been employed to understand the molecular geometry and electronic properties of this compound. These studies provide insights into how structural features affect binding interactions with biological targets .

Q & A

Q. What is the standard synthetic route for preparing 3-(2,5,5-Trimethyl-1,3-dioxan-2-yl)thiophene-2-sulfonamide, and what critical reagents are involved?

The compound is synthesized via a multi-step protocol:

Sulfonamide Formation : Reacting 3-(2,5,5-trimethyl-1,3-dioxan-2-yl)thiophene (I) with butyllithium, SO₂, and hydroxylamine-O-sulfonic acid in hexane/THF yields the sulfonamide intermediate (II) .

Hydrolysis : Treating (II) with HCl produces 3-acetylthiophene-2-sulfonamide (III).

Cyclization : Compound (III) undergoes cyclization using pyridinium bromide perbromide (IV) and NaBH₄ to form 4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide (V) .
Key Reagents : Butyllithium (for deprotonation), SO₂ (sulfonation), and pyridinium bromide perbromide (cyclization catalyst).

Q. What analytical methods are recommended for characterizing this compound and its intermediates?

Standard characterization includes:

  • NMR Spectroscopy : For structural elucidation of intermediates and final products (¹H/¹³C NMR) .
  • IR Spectroscopy : To confirm functional groups (e.g., sulfonamide S=O stretches) .
  • Mass Spectrometry : For molecular weight validation .
  • Chromatography : TLC monitoring during synthesis and column chromatography for purification .

Q. How is the hydrolytic stability of the 1,3-dioxane ring in this compound assessed under acidic or basic conditions?

Controlled hydrolysis experiments using HCl (for acidic conditions) or NaOH (basic conditions) at varying temperatures (25–80°C) can track decomposition via HPLC or NMR. For example, demonstrates HCl-mediated hydrolysis of the dioxane ring to yield 3-acetylthiophene-2-sulfonamide .

Advanced Research Questions

Q. How can researchers optimize the cyclization step (III → V) to mitigate low yields or side reactions?

Methodological Considerations :

  • Catalyst Screening : Pyridinium bromide perbromide (IV) is critical for bromination; alternative brominating agents (e.g., NBS) may reduce side reactions .
  • Reduction Conditions : NaBH₄ stoichiometry and addition rate should be controlled to avoid over-reduction.
  • Solvent Effects : Polar aprotic solvents like DMF may improve reaction homogeneity .
  • In Situ Monitoring : Use TLC or inline IR to terminate the reaction at optimal conversion .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in sulfonamide intermediates?

  • 2D NMR Techniques : HSQC/HMBC can resolve ambiguities in proton-carbon correlations, particularly for thiophene ring substituents .
  • Isotopic Labeling : Use ³⁵S-labeled SO₂ to trace sulfonamide incorporation and confirm bond formation .
  • X-ray Crystallography : For definitive structural confirmation if crystalline intermediates are obtainable .

Q. What strategies are effective in minimizing by-products during sulfonamide formation (I → II)?

  • Temperature Control : Maintain sub-zero temperatures (−78°C) during butyllithium addition to prevent thiophene ring decomposition .
  • Reagent Purity : Use anhydrous SO₂ gas to avoid hydrolysis side reactions.
  • Workup Protocol : Quench excess butyllithium with saturated NH₄Cl before isolating (II) .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be explored for derivative synthesis?

  • Pd-Catalyzed Coupling : Replace the thiophene sulfonamide group with boronic esters via Miyaura borylation.
  • Ligand Screening : Use SPhos or XPhos ligands to enhance coupling efficiency with aryl halides .
  • Post-Functionalization : Introduce substituents at the thiophene 5-position using directed ortho-metalation .

Data Contradiction & Mechanistic Analysis

Q. How to rationalize unexpected regioselectivity in electrophilic substitution reactions of the thiophene ring?

  • Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites based on electron density .
  • Steric Effects : The 2,5,5-trimethyl-dioxane group may sterically hinder the 4-position, directing substitution to the 5-position .
  • Experimental Validation : Compare reactivity of the parent thiophene vs. dioxane-substituted analog .

Q. What experimental evidence supports the proposed mechanism for the NaBH₄-mediated cyclization (III → V)?

  • Intermediate Trapping : Use quenching studies with D₂O to isolate and characterize reduced intermediates (e.g., bromide adducts).
  • Kinetic Isotope Effects : Compare reaction rates with NaBD₄ vs. NaBH₄ to identify rate-determining steps .

Methodological Best Practices

  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for sulfonamide intermediates .
  • Scale-Up Challenges : Optimize exothermic reactions (e.g., butyllithium addition) via controlled feed rates and cooling .
  • Safety : Handle hydroxylamine-O-sulfonic acid (potentially explosive) in dilute solutions and avoid grinding .

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